molecular formula C41H46N2O19.5H2O B147790 N,N-Dimethylpradimicin FA-2 CAS No. 131426-59-0

N,N-Dimethylpradimicin FA-2

Cat. No. B147790
M. Wt: 870.8 g/mol
InChI Key: UZMZCRAPEXDPLT-JYBFNPKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethylpradimicin FA-2, also known as DMFA-2, is a naturally occurring compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the group of pradimicins, which are a class of antibiotics that have shown promising results in the treatment of various bacterial infections.

Mechanism Of Action

The mechanism of action of N,N-Dimethylpradimicin FA-2 involves inhibition of bacterial RNA polymerase, which is an essential enzyme for bacterial transcription. N,N-Dimethylpradimicin FA-2 binds to a specific site on RNA polymerase, preventing the enzyme from functioning properly and ultimately leading to bacterial death.

Biochemical And Physiological Effects

N,N-Dimethylpradimicin FA-2 has been shown to have minimal toxicity to mammalian cells, making it a promising candidate for further development as an antibiotic agent. However, further studies are needed to fully understand the biochemical and physiological effects of N,N-Dimethylpradimicin FA-2 on human cells.

Advantages And Limitations For Lab Experiments

One advantage of N,N-Dimethylpradimicin FA-2 is its broad-spectrum antibacterial activity, which makes it a potential candidate for the treatment of a wide range of bacterial infections. However, one limitation is the complex synthesis process, which may limit its availability for further research and development.

Future Directions

Future research on N,N-Dimethylpradimicin FA-2 may focus on optimizing the synthesis process to increase yield and reduce costs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N,N-Dimethylpradimicin FA-2 on human cells, as well as its potential use in combination therapy with other antibiotics. Finally, research may focus on developing N,N-Dimethylpradimicin FA-2 as a topical agent for the treatment of skin infections, as well as investigating its potential use in veterinary medicine.

Synthesis Methods

N,N-Dimethylpradimicin FA-2 is synthesized through a complex process involving fermentation of the microorganism Actinomadura hibisca. The fermentation broth is then subjected to extraction and purification processes, yielding a pure form of N,N-Dimethylpradimicin FA-2.

Scientific Research Applications

N,N-Dimethylpradimicin FA-2 has been extensively studied for its potential use as an antibiotic agent. Research has shown that N,N-Dimethylpradimicin FA-2 exhibits potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). N,N-Dimethylpradimicin FA-2 has also been found to be effective against biofilm-forming bacteria, which are notoriously difficult to treat with conventional antibiotics.

properties

CAS RN

131426-59-0

Product Name

N,N-Dimethylpradimicin FA-2

Molecular Formula

C41H46N2O19.5H2O

Molecular Weight

870.8 g/mol

IUPAC Name

(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-(dimethylamino)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C41H46N2O19/c1-12-6-18-25(32(51)22(12)38(55)42-19(10-44)39(56)57)24-16(9-17-26(33(24)52)29(48)15-7-14(58-5)8-20(45)23(15)28(17)47)30(49)36(18)61-41-35(54)37(27(43(3)4)13(2)60-41)62-40-34(53)31(50)21(46)11-59-40/h6-9,13,19,21,27,30-31,34-37,40-41,44-46,49-54H,10-11H2,1-5H3,(H,42,55)(H,56,57)/t13-,19-,21-,27+,30+,31+,34-,35-,36+,37+,40+,41+/m1/s1

InChI Key

UZMZCRAPEXDPLT-JYBFNPKBSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)N(C)C

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C

synonyms

BMY 28864
BMY-28864
N,N-dimethylpradimicin FA-2
N,N-DMPFA-2

Origin of Product

United States

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